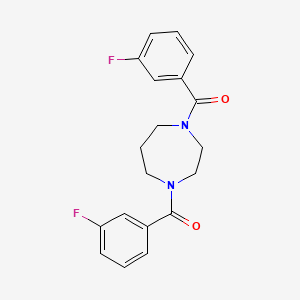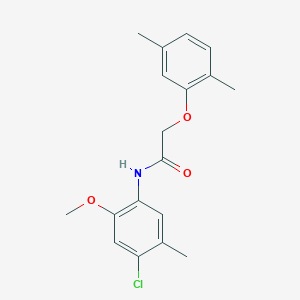
1,4-bis(3-fluorobenzoyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(3-fluorobenzoyl)-1,4-diazepane, also known as FbzDz, is a heterocyclic compound that belongs to the class of diazepanes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
Mechanism of Action
The mechanism of action of 1,4-bis(3-fluorobenzoyl)-1,4-diazepane is not fully understood. However, studies have suggested that 1,4-bis(3-fluorobenzoyl)-1,4-diazepane exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 1,4-bis(3-fluorobenzoyl)-1,4-diazepane has also been found to interact with DNA, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1,4-bis(3-fluorobenzoyl)-1,4-diazepane has been found to exhibit potent antitumor activity both in vitro and in vivo. In addition, 1,4-bis(3-fluorobenzoyl)-1,4-diazepane has been shown to be non-toxic to normal cells, making it a promising candidate for cancer therapy. 1,4-bis(3-fluorobenzoyl)-1,4-diazepane has also been found to exhibit fluorescence properties, making it useful for the detection of metal ions.
Advantages and Limitations for Lab Experiments
The advantages of using 1,4-bis(3-fluorobenzoyl)-1,4-diazepane in lab experiments include its potent antitumor activity, non-toxicity to normal cells, and fluorescence properties. However, the limitations of using 1,4-bis(3-fluorobenzoyl)-1,4-diazepane include its high cost of synthesis and limited availability.
Future Directions
There are several future directions for the research on 1,4-bis(3-fluorobenzoyl)-1,4-diazepane. One potential direction is the investigation of 1,4-bis(3-fluorobenzoyl)-1,4-diazepane as a potential therapeutic agent for the treatment of cancer. Another direction is the development of new synthetic methods for the production of 1,4-bis(3-fluorobenzoyl)-1,4-diazepane, which could lead to a reduction in cost and an increase in availability. Furthermore, the use of 1,4-bis(3-fluorobenzoyl)-1,4-diazepane as a building block in the synthesis of new organic compounds could lead to the discovery of new materials with unique properties.
Synthesis Methods
The synthesis of 1,4-bis(3-fluorobenzoyl)-1,4-diazepane involves the reaction of 3-fluorobenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a temperature of around 0°C. The product is then purified by column chromatography to obtain pure 1,4-bis(3-fluorobenzoyl)-1,4-diazepane.
Scientific Research Applications
1,4-bis(3-fluorobenzoyl)-1,4-diazepane has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1,4-bis(3-fluorobenzoyl)-1,4-diazepane has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. 1,4-bis(3-fluorobenzoyl)-1,4-diazepane has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, 1,4-bis(3-fluorobenzoyl)-1,4-diazepane has been utilized as a building block in the synthesis of various organic compounds, including macrocycles and dendrimers.
properties
IUPAC Name |
[4-(3-fluorobenzoyl)-1,4-diazepan-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-16-6-1-4-14(12-16)18(24)22-8-3-9-23(11-10-22)19(25)15-5-2-7-17(21)13-15/h1-2,4-7,12-13H,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVREYNSJCOGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3-fluorobenzoyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N,7-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B5617120.png)
![[3-(2-{1-[(2S)-2-amino-2-phenylacetyl]-4-piperidinyl}-1H-imidazol-1-yl)propyl]dimethylamine dihydrochloride](/img/structure/B5617124.png)

![2-(2-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}ethyl)pyrazine](/img/structure/B5617130.png)
![[3-allyl-1-(6-cyclopropyl-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B5617154.png)
![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5617164.png)
![2-[5-(1,3-benzodioxol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-1-yl]-6-methylpyridine](/img/structure/B5617175.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5617183.png)
![6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5617198.png)
![2-[(4-propyl-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5617200.png)
![2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5617203.png)
![1-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5617212.png)
![N-(sec-butyl)-3-({[2-(5-methyl-2-furyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5617219.png)
